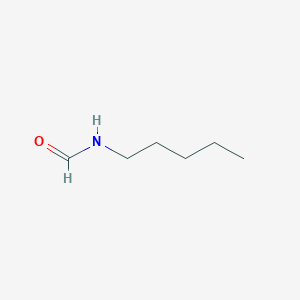

N-Pentylformamide

Description

Properties

IUPAC Name |

N-pentylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-3-4-5-7-6-8/h6H,2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKOTQBYKQFINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584302 | |

| Record name | N-Pentylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2591-79-9 | |

| Record name | N-Pentylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Pentyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Halide Substitution Using Formamide

One of the most efficient and industrially viable methods to prepare N-formamide compounds, including N-Pentylformamide, is the nucleophilic substitution reaction between alkyl halides and formamide.

- Reactants: Alkyl halide (e.g., pentyl halide) and formamide.

- Conditions: Heating under reflux for 3 to 10 hours.

- Catalysts: Can be performed with or without catalysts; acid-binding agents may be included.

- Solvent: Reaction can proceed in solvent or under solvent-free conditions; solvent-free is preferred for better yield and environmental benefits.

- Molar Ratio: Halide to formamide ratio ranges from 1:1 to 1:100, with higher formamide excess favoring better conversion.

- High yield and selectivity.

- Mild reaction conditions and simple operation.

- Low generation of hazardous waste.

- Cost-effective catalysts and reagents.

- Suitable for industrial scale-up.

$$

\text{R-X (pentyl halide)} + \text{HCONH}_2 \xrightarrow[\text{catalyst}]{\text{heat, reflux}} \text{this compound} + \text{HX}

$$

Reference Data:

| Parameter | Details |

|---|---|

| Reaction time | 3–10 hours |

| Temperature | Reflux (typically 100–130 °C) |

| Catalyst | Optional (acid-binding agents) |

| Solvent | Optional (solvent-free preferred) |

| Halide:Formamide ratio | 1:1 to 1:100 |

| Yield | High (exact yield varies) |

This method is described in patent CN102942500A, highlighting its efficiency and industrial applicability.

Catalytic Synthesis Using Polymer-Supported Zinc Complex

A more recent and environmentally friendly approach involves catalytic synthesis of N-formamides, including N-phenyl formamides, which can be adapted for N-pentyl derivatives, using polymer-supported zinc complexes under mild conditions.

- Catalyst: Polymer-supported zinc complex [Zn(Meri-Ald-Py)].

- Reactants: Primary amine (e.g., pentylamine) and formic acid.

- Conditions: Solvent-free, mild temperature (~110 °C), atmospheric pressure.

- Reaction Time: Minutes to hours depending on amine type.

- Work-up: Extraction with ethyl acetate-water mixture followed by purification.

- Mild reaction conditions.

- Reusable heterogeneous catalyst.

- High selectivity and conversion.

- Minimal side products.

- Environmentally benign due to solvent-free conditions.

- Conversion increases steadily with time, reaching a plateau indicating completion.

- Selectivity remains high throughout the reaction.

- Catalyst shows minimal loss of activity over multiple cycles.

Reference Data:

| Parameter | Details |

|---|---|

| Catalyst | Polymer-supported zinc complex |

| Temperature | ~110 °C |

| Pressure | Atmospheric |

| Solvent | None (solvent-free) |

| Reaction time | Variable (minutes to hours) |

| Conversion | High (near complete) |

| Selectivity | High |

This method is detailed in a 2020 study published by the Royal Society of Chemistry, demonstrating efficient N-formamide synthesis via CO2 fixation and catalytic formylation.

Summary Table of Preparation Methods for this compound

| Method | Reactants | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halide substitution with formamide | Pentyl halide + formamide | Heat reflux, acid-binding agent optional, solvent-free preferred | High yield, simple, industrially scalable | Requires handling of halides |

| Catalytic formylation with Zn complex | Pentylamine + formic acid | Polymer-supported Zn catalyst, mild heat, solvent-free | Mild, reusable catalyst, eco-friendly | Catalyst preparation required |

| Cyanation and rearrangement | Not typical for this compound | Toxic reagents, complex steps | Applicable for heterocycles | Toxicity, low applicability |

Chemical Reactions Analysis

Types of Reactions

N-Pentylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to primary amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

Oxidation: Pentanoic acid.

Reduction: Pentylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Urea Synthesis:

N-Pentylformamide serves as a crucial intermediate in the synthesis of ureas. Recent studies have demonstrated its effectiveness in the dehydrogenative coupling reactions that produce tetrasubstituted ureas. For instance, reactions involving this compound and dipentylamine yielded approximately 80% conversion to the desired urea product under optimal conditions .

2. Formation of Inclusion Complexes:

this compound has been utilized in the formation of inclusion complexes with various host molecules. In a study involving water-soluble complexes, this compound was shown to significantly participate in the assembly of coordination complexes, indicating its potential role in supramolecular chemistry . The formation of these complexes was confirmed through NMR spectroscopy, which indicated substantial interaction between this compound and the host molecule.

Biological Applications

1. Enzyme Substrate:

this compound has been investigated as a substrate for specific enzymes involved in metabolic pathways. Research has identified enzymes such as isonitrile hydratase that catalyze the hydration of isonitriles to corresponding N-substituted formamides, including this compound. This highlights its relevance in microbial metabolism and biocatalysis .

2. Antimicrobial Studies:

Studies have explored the antimicrobial properties of various formamides, including this compound. These investigations aim to understand how modifications in the formamide structure can influence biological activity against pathogens .

Industrial Applications

1. Solvent and Chemical Intermediate:

In industrial settings, this compound is employed as a solvent and intermediate for various chemical reactions. Its moderate polarity makes it suitable for reactions requiring a stable solvent environment . Additionally, it is used in the production of specialty chemicals where specific reactivity is required.

2. Flavoring Agent:

this compound is also noted for its potential use as a flavoring agent due to its pleasant odor profile. This application is particularly relevant in food chemistry where flavor compounds are synthesized from simpler precursors like formamides .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

-

Urea Synthesis Case Study:

A recent experiment demonstrated that when this compound was reacted with dipentylamine under controlled conditions (120 °C), it produced a high yield of trisubstituted urea. The reaction efficiency was monitored using NMR spectroscopy, confirming the formation of the desired product without significant side reactions . -

Enzymatic Activity Case Study:

In microbial studies, this compound was utilized by Arthrobacter pascens as a substrate for isonitrile hydratase activity. The enzyme's ability to convert isonitriles to formamides highlighted the compound's relevance in biocatalytic processes and its potential application in bioremediation strategies .

Mechanism of Action

The mechanism of action of N-Pentylformamide involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze the hydrolysis of amides, leading to the formation of corresponding carboxylic acids and amines. The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the formamide group, followed by cleavage of the C-N bond .

Comparison with Similar Compounds

Similar Compounds

- N-Methylformamide

- N,N-Dimethylformamide

- N-Ethylformamide

- N-Propylformamide

- N-Butylformamide

Uniqueness

N-Pentylformamide is unique due to its longer alkyl chain compared to other formamides. This structural difference can influence its reactivity and solubility in various solvents. Additionally, the presence of a pentyl group can affect its interactions with biological molecules and its overall chemical properties .

Biological Activity

N-Pentylformamide is an organic compound classified under the category of formamides, characterized by its pentyl group attached to a formamide functional group. This compound has garnered attention in various fields of research due to its diverse biological activities. Below is a detailed exploration of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₁₃NO

- Molecular Weight : 113.18 g/mol

- Structure : this compound consists of a pentyl chain (C₅H₁₁) linked to a formamide group (–C(=O)NH₂).

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the degradation of other compounds in microbial systems .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity, making it a candidate for further studies in antimicrobial drug development .

- Metabolic Intermediates : It is involved in metabolic pathways as an intermediate, particularly in the metabolism of isonitriles and other related compounds .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

-

Isonitrile Metabolism :

A study focused on Arthrobacter pascens highlighted the role of this compound as a product in isonitrile metabolism. The enzyme isonitrile hydratase was shown to convert isonitriles into corresponding N-substituted formamides, including this compound, under specific culture conditions . -

Antimicrobial Testing :

In a comparative study assessing various formamides, this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests its potential use as a lead compound in developing new antimicrobial agents . -

Mechanistic Studies :

Research indicated that the interaction of this compound with specific enzymes could lead to alterations in metabolic pathways, suggesting its utility in biochemical research related to enzyme kinetics and inhibition mechanisms .

Q & A

Q. What are the established methods for synthesizing N-Pentylformamide in laboratory settings?

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization involves:

Q. What solvents are optimal for studying this compound’s reactivity in kinetic experiments?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and stabilize transition states. Solvent choice should align with reaction mechanisms (e.g., nucleophilic acyl substitution) and avoid side reactions with protic solvents .

Advanced Research Questions

Q. How can catalytic mechanisms in this compound synthesis be probed using kinetic isotope effects (KIEs)?

- Conduct deuterium-labeling experiments on the amine or CO₂ to track hydrogen transfer steps.

- Compare rate constants (k_H/k_D) to identify rate-determining steps (e.g., formyl group transfer vs. C-N bond formation) .

- Use computational modeling (DFT) to correlate KIEs with transition-state structures .

Q. What strategies resolve discrepancies between theoretical and observed spectral data (e.g., NMR chemical shifts)?

- Experimental Replication : Ensure consistent sample preparation (e.g., solvent, concentration, temperature) .

- Impurity Analysis : Use mass spectrometry to detect trace contaminants affecting shifts .

- Computational Validation : Compare observed shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. How should researchers design experiments to assess this compound’s environmental impact in lab-scale studies?

- Degradation Studies : Expose the compound to UV light, microbial cultures, or hydrolytic conditions.

- Analytical Monitoring : Quantify degradation products via LC-MS and assess toxicity using bioassays (e.g., Daphnia magna) .

- Waste Management : Follow NIH guidelines for solvent disposal and byproduct neutralization .

Q. What statistical frameworks are suitable for analyzing contradictory data in this compound reactivity studies?

- Apply ANOVA to compare multiple experimental batches.

- Use Bayesian inference to model uncertainty in kinetic parameters.

- Address outliers via Grubbs’ test or robust regression methods .

Methodological Guidance

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

- Feasible : Ensure access to cobalt catalysts and NMR infrastructure.

- Novel : Explore understudied applications (e.g., as a solvent in peptide synthesis).

- Ethical : Adhere to green chemistry principles to minimize waste .

Q. What are best practices for reporting synthetic yields and reproducibility?

- Include detailed experimental protocols (catalyst loading, reaction time, temperature).

- Provide raw NMR data in supplementary materials and quantify yields via triplicate trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.